

## (-)-Bruceantin chemical structure and synthesis

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An In-depth Technical Guide to (-)-Bruceantin: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(-)-Bruceantin is a naturally occurring quassinoid isolated from the plant Brucea antidysenterica. It has garnered significant attention within the scientific community due to its potent antineoplastic properties. This technical guide provides a comprehensive overview of the chemical structure and synthesis of (-)-Bruceantin, intended for researchers, scientists, and professionals in the field of drug development. The document details its structural features, summarizes key total synthesis approaches, presents its biological activity through quantitative data, and elucidates its mechanism of action involving apoptosis induction and c-Myc downregulation.

#### **Chemical Structure**

(-)-**Bruceantin** is a complex tetracyclic triterpenoid. Its chemical identity is well-established through spectroscopic methods and X-ray crystallography.

Table 1: Chemical and Physical Properties of (-)-Bruceantin



Property	Value	Reference	
IUPAC Name	methyl (1R,2S,3R,6R,8R,13S,14R,15 R,16S,17S)-3-[(E)-3,4- dimethylpent-2-enoyl]oxy- 10,15,16-trihydroxy-9,13- dimethyl-4,11-dioxo-5,18- dioxapentacyclo[12.5.0.0 <sup>1</sup> ,6.0 <sup>2</sup> ,  1 <sup>7</sup> .0 <sup>8</sup> ,1 <sup>3</sup> ]nonadec-9-ene-17- carboxylate	[1][2]	
Molecular Formula	C28H36O11	[1][3]	
Molecular Weight	548.58 g/mol	[1][4]	
CAS Number	41451-75-6	[1][2][3]	
Stereochemistry	As defined by the IUPAC name	[1]	

The core structure of (-)-**Bruceantin** is a highly oxygenated and stereochemically rich picrasane-type skeleton. This intricate architecture has presented a significant challenge to synthetic chemists and is crucial for its biological activity.

Caption: Chemical structure of (-)-Bruceantin.

## **Total Synthesis of (-)-Bruceantin**

The total synthesis of (-)-**Bruceantin** has been a subject of intense research, culminating in several successful strategies. These routes are characterized by their innovative approaches to constructing the complex pentacyclic core and installing the numerous stereocenters with high fidelity.

## **Key Synthetic Strategies**

The first total synthesis of (±)-**bruceantin** was a landmark achievement that paved the way for subsequent enantioselective syntheses. Common strategies often involve:



- Intramolecular Diels-Alder Reaction: This powerful cycloaddition has been employed to construct the C and D rings of the quassinoid core in a stereocontrolled manner.
- Radical Cyclizations: Free-radical-mediated cyclizations have offered efficient pathways to forge key carbon-carbon bonds within the intricate ring system.
- Transannular Reactions: elegant strategies have utilized transannular reactions to form the characteristic bridged systems present in the **bruceantin** skeleton.

A generalized workflow for the synthesis of the (-)-**Bruceantin** core is depicted below.



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Caption: Generalized synthetic workflow for (-)-Bruceantin.

#### **Experimental Protocols**

Detailed experimental protocols for the total synthesis of (-)-**Bruceantin** are extensive and can be found in the primary literature. Below is a representative experimental step adapted from a published synthesis, illustrating the level of detail required.

Representative Experimental Protocol: Formation of a Key Intermediate via Diels-Alder Reaction

To a solution of diene (1.0 eq) in toluene (0.1 M) at -78 °C under an argon atmosphere was added the dienophile (1.2 eq). The reaction mixture was allowed to warm to room temperature and stirred for 24 hours. The solvent was removed under reduced pressure, and the crude residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the cycloadduct as a white solid.

## **Biological Activity and Quantitative Data**

(-)-**Bruceantin** exhibits potent cytotoxic activity against a broad range of cancer cell lines. Its primary mechanism of action is the inhibition of protein synthesis, which subsequently leads to



the induction of apoptosis.

Table 2: In Vitro Cytotoxicity of (-)-Bruceantin against Various Cancer Cell Lines

Cell Line	Cancer Type	IC <sub>50</sub> (nM)	Reference
RPMI 8226	Multiple Myeloma	13	[1]
U266	Multiple Myeloma	49	[1]
H929	Multiple Myeloma	115	[1]
HL-60	Leukemia	12.2	
HeLa	Cervical Cancer	30	_
BV-173	Leukemia	< 15 ng/mL	[1]
Daudi	Burkitt's Lymphoma	< 15 ng/mL	[1]

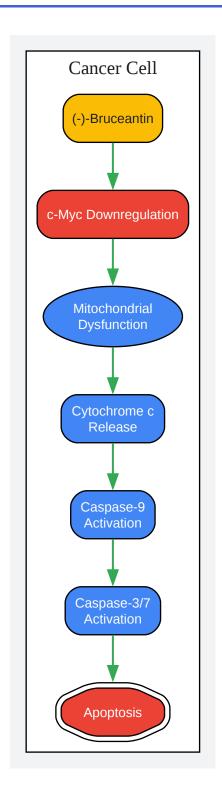
# **Mechanism of Action: Signaling Pathways**

The anticancer activity of (-)-**Bruceantin** is intrinsically linked to its ability to induce programmed cell death, or apoptosis. This process is initiated through the downregulation of the c-Myc oncogene, a key regulator of cell proliferation and survival.

### **Apoptosis Induction Pathway**

The downregulation of c-Myc by (-)-**Bruceantin** triggers a cascade of events leading to apoptosis, primarily through the intrinsic or mitochondrial pathway.





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Caption: Apoptosis signaling pathway induced by (-)-Bruceantin.

The process begins with the inhibition of protein synthesis, leading to a rapid decrease in the levels of short-lived proteins like c-Myc. The reduction in c-Myc disrupts normal cellular



processes and signals for the initiation of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases), including caspase-9 and the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.

#### Conclusion

(-)-Bruceantin remains a molecule of significant interest in the field of oncology drug discovery. Its complex chemical structure has inspired the development of novel synthetic methodologies, and its potent and selective anticancer activity continues to be explored. This technical guide provides a foundational understanding of its chemical synthesis and biological mechanism of action, serving as a valuable resource for researchers dedicated to the advancement of cancer therapeutics. Despite promising preclinical data, it is important to note that early clinical trials did not demonstrate objective tumor regression, leading to the termination of its clinical development.[5] However, recent studies suggest a potential for reinvestigation, particularly for hematological malignancies.

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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Brucein D, a Naturally Occurring Tetracyclic Triterpene Quassinoid, Induces Apoptosis in Pancreatic Cancer through ROS-Associated PI3K/Akt Signaling Pathway [frontiersin.org]
- 4. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruceantin Wikipedia [en.wikipedia.org]



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